molecular formula C7H5Cl2NO B1390120 2-Amino-6-chlorobenzoyl chloride CAS No. 227328-16-7

2-Amino-6-chlorobenzoyl chloride

Cat. No. B1390120
M. Wt: 190.02 g/mol
InChI Key: QMVPVXZJPRBZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chlorobenzoyl chloride is an organic compound . It is available for purchase for research purposes.


Molecular Structure Analysis

The molecular formula of 2-Amino-6-chlorobenzoyl chloride is C7H5Cl2NO, and its molecular weight is 190.02 g/mol. The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

2-Amino-6-chlorobenzoyl chloride is a liquid with a light yellow appearance and is odorless . It has a melting point range of -4 to -3 °C, a boiling point of 238 °C at 760 mmHg, and a flash point of 124 °C .

Safety And Hazards

2-Amino-6-chlorobenzoyl chloride may be corrosive to metals and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Amino-6-chlorobenzoyl chloride are not mentioned in the search results, there is ongoing research in the field of benzothiazole derivatives, which are structurally related to 2-Amino-6-chlorobenzoyl chloride . These compounds have shown promising biological activities and are being explored for potential applications in various fields .

properties

IUPAC Name

2-amino-6-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVPVXZJPRBZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664748
Record name 2-Amino-6-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chlorobenzoyl chloride

CAS RN

227328-16-7
Record name 2-Amino-6-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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